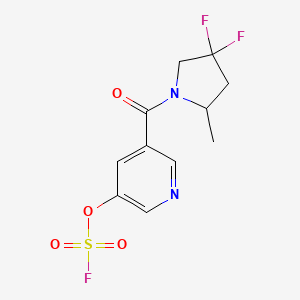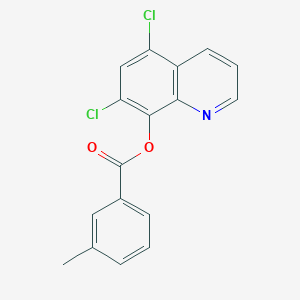
5,7-Dichloroquinolin-8-yl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloroquinolin-8-yl 3-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in the synthesis of various drugs and has shown potential in the treatment of various diseases.
Applications De Recherche Scientifique
Corrosion Inhibition
Research has identified novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, demonstrating significant corrosion inhibition properties for mild steel in hydrochloric acid environments. These compounds, identified through various spectroscopic methods and computational studies, show potential in protective applications against metal corrosion, with some achieving up to 96% inhibition efficiency at optimal concentrations. The effectiveness of these inhibitors is attributed to their adsorption on metal surfaces, forming protective layers (Rbaa et al., 2019).
Anti-Cancer Potential
Studies have also explored the therapeutic properties of compounds structurally related to "5,7-Dichloroquinolin-8-yl 3-methylbenzoate," particularly in the context of anti-human lung cancer potential. Molecular docking studies have shown that certain phenolic compounds, including 5,7-dichloro-8-hydroxyquinoline, exhibit cytotoxic effects on lung cells at micromolar levels. These findings suggest a potential avenue for the development of new treatments targeting lung cancer (Wen et al., 2022).
Synthesis of Novel Organic Structures
Research has also focused on the synthesis of novel organic compounds using this compound derivatives as building blocks. These efforts have led to the creation of complex structures with potential applications in medicinal chemistry and materials science. For instance, the development of new quinazolinones and the characterization of their anti-bacterial activity highlight the versatility of these compounds in synthesizing bioactive molecules with specific properties (Khan, 2018).
Propriétés
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-10-4-2-5-11(8-10)17(21)22-16-14(19)9-13(18)12-6-3-7-20-15(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQUQZJKLAYDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2945426.png)
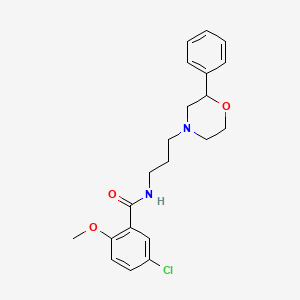
![N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2945433.png)

![2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2945435.png)
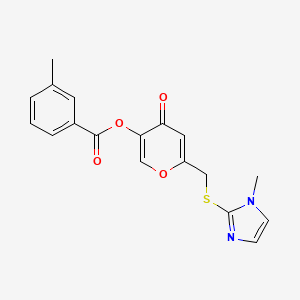

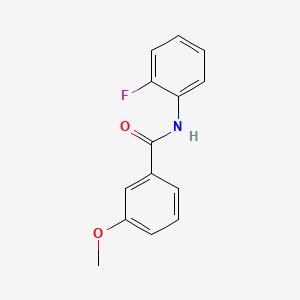


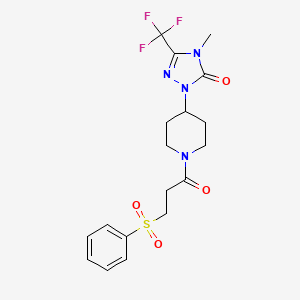
![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)
